N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzimidazole group, which is a fused benzene and imidazole ring, and a methoxyphenylsulfonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H NMR, 13C NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques such as IR, UV-visible, 1H NMR, 13C NMR, mass spectroscopy, TGA, and powder XRD .Scientific Research Applications
Antitumor Activity
Research on similar compounds indicates potential antitumor activity. For instance, the study on BMS-214662, a farnesyltransferase inhibitor with structural similarities, showed potent preclinical antitumor activity, particularly in colon tumor models (Hunt et al., 2000). Another study highlights the potential of zinc phthalocyanine derivatives, with certain sulfonamide groups, as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Research on imidazole derivatives like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown their effectiveness as corrosion inhibitors. A study demonstrated that certain imidazole derivatives, when bearing specific functional groups, can exhibit high corrosion inhibition efficiency, suggesting potential industrial applications (Prashanth et al., 2021).
Pharmacological Properties
Compounds structurally similar to this compound have been investigated for various pharmacological properties. A study on N-substituted benzene sulfonamide derivatives explored their potential as diuretic and antihypertensive agents (Rahman et al., 2014).
Microbial Degradation of Antibiotics
Research indicates that certain sulfonamide compounds can be degraded by microbial action. A study found that specific sulfonamide antibiotics could be eliminated via an unusual pathway involving ipso-hydroxylation and fragmentation, suggesting environmental applications in reducing antibiotic resistance propagation (Ricken et al., 2013).
Electrophysiological Activity
Compounds with imidazolylbenzamide or benzene-sulfonamide structures have shown cardiac electrophysiological activity. Research on N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents, important in cardiac arrhythmia treatment (Morgan et al., 1990).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been studied for their potential as aromatase inhibitors, which prevent estrogen synthesis . Another study suggests that similar compounds may have antinociceptive actions, acting as competitive B1 receptor antagonists .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-30-18-10-12-19(13-11-18)31(28,29)15-14-22(27)24-17-8-6-16(7-9-17)23-25-20-4-2-3-5-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMVESJPWQBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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